2-Ethylhexyl pentafluorophenyl carbonate

Description

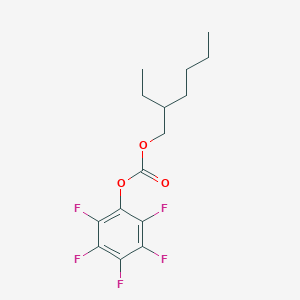

Structure

2D Structure

3D Structure

Properties

CAS No. |

115895-32-4 |

|---|---|

Molecular Formula |

C15H17F5O3 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

2-ethylhexyl (2,3,4,5,6-pentafluorophenyl) carbonate |

InChI |

InChI=1S/C15H17F5O3/c1-3-5-6-8(4-2)7-22-15(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h8H,3-7H2,1-2H3 |

InChI Key |

BKMFLNYNJKZCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Pathways for 2 Ethylhexyl Pentafluorophenyl Carbonate

Strategies for Unsymmetrical Carbonate Synthesis

The formation of unsymmetrical carbonates, such as 2-Ethylhexyl pentafluorophenyl carbonate, presents a unique chemical challenge due to the potential for the concurrent formation of symmetric carbonate byproducts. acs.org Effective synthetic methods must therefore favor the desired cross-reaction over self-reaction. Generally, these strategies can be categorized into sequential functionalization approaches and catalytic carbonylation methods.

Sequential Functionalization Approaches

Sequential functionalization is a common and versatile strategy for preparing unsymmetrical carbonates. This approach involves the stepwise introduction of the two different alkoxy or aryloxy groups onto a central carbonyl moiety. One of the most direct methods involves the reaction of an alcohol with an activated carbonate, such as a chloroformate or a highly activated carbonate like bis(pentafluorophenyl) carbonate (PFC).

A plausible and efficient route to synthesize this compound is the reaction between 2-ethylhexanol and bis(pentafluorophenyl) carbonate. amazonaws.comrsc.org This reaction proceeds via the nucleophilic attack of the 2-ethylhexanol on one of the carbonyl carbons of PFC, leading to the displacement of a pentafluorophenol (B44920) leaving group. The high reactivity of PFC is driven by the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbons highly electrophilic.

Another sequential approach involves the initial formation of 2-ethylhexyl chloroformate, which is then reacted with pentafluorophenol in the presence of a base to neutralize the liberated hydrochloric acid. The choice of base is critical to avoid side reactions.

A key advantage of sequential methods is the precise control over the introduction of the substituent groups, which minimizes the formation of undesired symmetric carbonates. Research into the synthesis of other functionalized carbonates has shown that using reagents like propargyl pentafluorophenyl carbonate can efficiently create protected amino acids, highlighting the utility of pentafluorophenyl carbonates as versatile intermediates in multi-step syntheses. researchgate.netresearchgate.net

Catalytic Carbonylation Methods

Catalytic carbonylation methods represent a more atom-economical approach, utilizing simple C1 sources like carbon monoxide (CO) or carbon dioxide (CO2). researchgate.netcornell.edu While highly developed for certain types of carbonates, the direct, selective synthesis of a specific unsymmetrical acyclic carbonate like this compound via this route is more complex.

One conceptual catalytic cycle could involve the oxidative addition of a metal catalyst, such as a palladium complex, to a pentafluorophenyl precursor, followed by the insertion of carbon monoxide. The resulting acyl-metal complex would then be intercepted by 2-ethylhexanol to yield the final product and regenerate the catalyst. The development of relay catalysis, combining a palladium catalyst with a chiral Lewis base, has enabled complex cascade reactions involving carbonylation to assemble chiral molecules, demonstrating the potential for sophisticated control in carbonylation chemistry. organic-chemistry.org

Alternatively, methods using CO2 as the C1 source are gaining significant attention due to their greener credentials. researchgate.netrsc.org These reactions often involve the activation of CO2 by a catalyst to react with the respective alcohols. For instance, the transesterification of dimethyl carbonate with various alcohols can be accelerated under pressurized CO2 with a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst, achieving high conversion and selectivity for the unsymmetrical carbonate. rsc.org A similar strategy could theoretically be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters, including the choice of solvent, catalyst, and reaction temperature.

Solvent Effects and Reaction Kinetics

The solvent can play a crucial role in the reaction, influencing both the solubility of reactants and the stabilization of transition states. For the synthesis of carbonates, polar aprotic solvents are often employed. In the synthesis of related pentafluorophenyl carbonate monomers, anhydrous tetrahydrofuran (B95107) (THF) has been used successfully. amazonaws.comrsc.org

In some cases, solvent-free conditions have proven to be the most effective. ua.es For reactions involving epoxides and CO2, the epoxide itself can act as a solvent initially, with the resulting carbonate product serving this role as the reaction progresses. ua.es This approach maximizes reactant concentration and simplifies product purification. The use of organic carbonates, particularly cyclic carbonates like propylene (B89431) carbonate, as green solvents is also an area of increasing interest, as they are biodegradable and have low toxicity. mdpi.comacs.orgnih.gov

The kinetics of the reaction are influenced by temperature and reactant concentration. Optimization studies for the synthesis of other esters, such as 2-ethylhexyl ferulate, have shown that reaction temperature is often the most critical factor affecting molar conversion. researchgate.netresearchgate.net Factorial design experiments are a powerful tool for systematically optimizing parameters like temperature, reaction time, and reactant molar ratios to maximize yield. rsc.org

Catalyst Selection and Ligand Design

The choice of catalyst is paramount for both efficiency and selectivity. In sequential functionalization reactions, such as the reaction of an alcohol with bis(pentafluorophenyl) carbonate, a mild base is often used as a catalyst. Cesium fluoride (B91410) (CsF) has been shown to be effective for this transformation. amazonaws.comrsc.org In other systems for unsymmetrical carbonate synthesis, inorganic bases like calcium oxide and calcium hydroxide (B78521) have been found to give high yields and purity, with the added benefit of the byproduct, calcium chloride, acting as a water scavenger. acs.org

For catalytic carbonylation reactions, the catalyst system is more complex, typically involving a transition metal center and associated ligands. cornell.edu For example, aluminum salen complexes are well-known for catalyzing the reaction of CO2 with epoxides. rsc.org The design of the ligand is crucial for controlling the catalyst's activity and selectivity. While often focused on achieving enantioselectivity in asymmetric synthesis, ligand design also impacts reaction rates and stability in non-chiral applications. rsc.orgacs.org The development of catalysts based on zinc, cobalt, and other metals continues to expand the scope of these reactions. ua.esacs.orgmdpi.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cesium Fluoride (CsF) | Sequential Functionalization (Alcohol + PFC) | Effective for activating PFC towards alcoholysis. | amazonaws.comrsc.org |

| Calcium Oxide (CaO) / Calcium Hydroxide (Ca(OH)₂) | Sequential Functionalization | High conversion and selectivity; byproduct acts as a water scavenger. | acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / CO₂ | Transesterification | High activity and selectivity; CO₂ promotes the reaction. | rsc.org |

| Aluminum Salen Complexes | Catalytic Carbonylation (Epoxide + CO₂) | Well-established for cyclic carbonate synthesis. | rsc.org |

| [Lewis Acid]⁺[Co(CO)₄]⁻ | Catalytic Carbonylation (e.g., Epoxide + CO) | Highly active and selective for carbonylative ring-expansion. | cornell.edu |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and consistency.

Key considerations include:

Thermal Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more difficult on a larger scale, which can affect reaction rates and lead to the formation of localized hot spots or concentration gradients, potentially increasing byproduct formation.

Purification: Purification methods that are straightforward in the lab, such as column chromatography, are often not practical for large quantities. Alternative methods like recrystallization, distillation, or liquid-liquid extraction must be developed and optimized. For instance, in the synthesis of pentafluorophenyl carbonate intermediates, purification often involves washing with aqueous sodium bicarbonate to remove acidic byproducts followed by recrystallization. rsc.org

Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome on a larger scale.

Process Safety: A thorough hazard analysis is required to identify potential risks associated with the reagents, intermediates, and reaction conditions at scale.

Experience from the scale-up of other complex molecules, such as the natural product largazole, demonstrates that conditions optimized on a small scale may not translate directly. nih.gov Side reactions can become more prevalent, necessitating re-optimization of parameters like base stoichiometry and temperature to maintain high yields. nih.gov

Mechanistic Studies of 2 Ethylhexyl Pentafluorophenyl Carbonate Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 2-Ethylhexyl pentafluorophenyl carbonate is nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives, including carbonates, and proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.org Subsequently, this intermediate collapses, expelling the leaving group to yield the final substitution product. uomustansiriyah.edu.iqlibretexts.org

Influence of the Pentafluorophenyl Group on Electrophilicity

The reactivity of the carbonyl group in this compound is significantly enhanced by the presence of the pentafluorophenyl group. This group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This effect polarizes the carbonyl carbon, increasing its positive partial charge and, consequently, its susceptibility to nucleophilic attack. libretexts.org

The pentafluorophenoxide anion is an excellent leaving group due to the ability of the electron-deficient aromatic ring to stabilize the negative charge. The stability of the leaving group is a critical factor in the second step of the nucleophilic acyl substitution mechanism, the elimination step, facilitating the collapse of the tetrahedral intermediate. masterorganicchemistry.com The general order of reactivity for carboxylic acid derivatives is largely determined by the nature of the leaving group, with better leaving groups leading to higher reactivity.

Stereochemical Outcomes of Reactions

The 2-ethylhexyl group in this compound contains a chiral center at the carbon atom to which the ethyl and butyl groups are attached. When this compound undergoes a nucleophilic acyl substitution reaction, the stereochemistry at this chiral center is typically retained because the bonds to the chiral center are not directly involved in the reaction at the carbonyl group.

However, if the reaction conditions or the nucleophile were to create a new chiral center, the stereochemical outcome would depend on the reaction mechanism and the existing chirality of the 2-ethylhexyl group. The formation of a new stereocenter would result in diastereomers, which could be formed in unequal amounts due to the steric influence of the existing chiral center. The approach of the nucleophile to the planar carbonyl group can be influenced by the spatial arrangement of the bulky 2-ethylhexyl group, potentially leading to some degree of diastereoselectivity.

Investigation of Competing Reaction Pathways

While nucleophilic acyl substitution is the predominant reaction pathway for this compound, the possibility of competing reactions should be considered, particularly under specific reaction conditions or in the presence of multifunctional reagents. For instance, in the synthesis of carbonates, side reactions can occur. mdpi.comnih.gov When this compound is reacted with a nucleophile, a potential competing pathway could involve the nucleophile attacking a different electrophilic site, although the high reactivity of the activated carbonyl group makes this less likely.

In the presence of a strong, sterically hindered base, elimination reactions could potentially compete with substitution, although this is generally not a major pathway for carbonate esters. Another consideration is the possibility of hydrolysis if water is present in the reaction mixture, which would lead to the formation of 2-ethylhexanol, pentafluorophenol (B44920), and carbon dioxide. The specific competing pathways would be highly dependent on the nature of the nucleophile, solvent, and reaction temperature.

Applications of 2 Ethylhexyl Pentafluorophenyl Carbonate in Advanced Organic Synthesis

Formation of Carbonate, Carbamate (B1207046), and Ester Linkages

The primary utility of 2-Ethylhexyl pentafluorophenyl carbonate stems from the high reactivity of the pentafluorophenyl carbonate moiety. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group. This inherent reactivity allows for efficient reactions with a wide range of nucleophiles, such as alcohols and amines, to form stable linkages without the need for harsh conditions or strong catalysts.

The general mechanism involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the carbonate. This is followed by the departure of the stable pentafluorophenoxide anion, resulting in the formation of a new carbonate, carbamate, or ester.

Carbonate Formation: When reacting with an alcohol, this compound can be used to synthesize unsymmetrical carbonates. This reaction is particularly useful for introducing the 2-ethylhexyloxycarbonyl group to a molecule of interest.

Carbamate Synthesis: The reaction with primary or secondary amines proceeds readily to yield N-substituted carbamates. This transformation is fundamental in medicinal chemistry and is often used for installing protecting groups on amines. The formation of the carbamate bond is typically fast and high-yielding. For instance, activated carbonates are known to react efficiently with amines to provide the corresponding carbamates.

Ester Formation: While less direct, the reagent can be involved in multi-step processes for ester synthesis. More commonly, related compounds like bis(pentafluorophenyl) carbonate are used to first activate a carboxylic acid into a pentafluorophenyl ester, which then readily reacts with an alcohol to form the desired ester linkage.

The reaction conditions for these transformations are generally mild, often proceeding at room temperature in common organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile.

| Linkage Formed | Nucleophile | Product | Typical Conditions |

| Carbonate | Alcohol (R-OH) | 2-Ethylhexyl-R-carbonate | Room Temperature, Organic Solvent |

| Carbamate | Amine (R-NH₂) | 2-Ethylhexyl-N-R-carbamate | Room Temperature, Organic Solvent |

| Ester (via active ester) | Carboxylic Acid then Alcohol | R-CO-OR' | Two-step process, mild conditions |

Utilization in Peptide and Bioconjugation Chemistry

The mild reaction conditions and high reactivity of pentafluorophenyl carbonates make them well-suited for the delicate chemistry required in peptide synthesis and bioconjugation. These fields involve complex, multifunctional molecules that are often sensitive to harsh reagents and elevated temperatures.

In peptide synthesis , the formation of the amide bond is the critical step. Reagents like this compound can be used in a one-pot strategy to both protect the amino group of an amino acid as a carbamate and activate its carboxylic acid group as a pentafluorophenyl ester. This dual-functionality streamlines the synthetic process. The resulting N-protected, C-activated amino acid is then ready to be coupled with another amino acid or peptide chain. The use of pentafluorophenyl esters for solid-phase peptide synthesis was demonstrated to be highly effective, combining high reaction rates with stability and ease of handling.

In bioconjugation , the goal is to link a small molecule (like a drug or a fluorescent label) to a large biomolecule (such as a protein or antibody). The reaction must be highly selective and proceed under physiological conditions (aqueous environment, neutral pH, and ambient temperature). The reactivity of pentafluorophenyl esters with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008), makes them excellent tools for this purpose. An efficient methodology for the heteroconjugation of biomolecules with exposed free amino groups has been developed using mixed pentafluorophenyl esters, highlighting their reliability in forming stable linkages with proteins.

| Application | Key Reaction | Advantage |

| Peptide Synthesis | Amide bond formation via active ester | High reactivity, mild conditions, suitable for solid-phase methods. |

| Bioconjugation | Reaction with lysine side chains | High selectivity, stability of the resulting linkage, compatibility with aqueous media. |

Synthesis of Active Esters for Carboxylic Acid Activation

A cornerstone of modern synthesis is the activation of carboxylic acids to facilitate their reaction with weak nucleophiles. Carboxylic acids themselves are generally unreactive towards alcohols or amines under mild conditions. Converting them into "active esters" enhances their electrophilicity, enabling facile acyl substitution reactions.

Pentafluorophenyl (PFP) esters are among the most widely used active esters due to their high reactivity and stability. Reagents like bis(pentafluorophenyl) carbonate are convenient for activating carboxylic acids. In a similar fashion, this compound can be envisioned as a precursor in related activation schemes. The process typically involves the reaction of a carboxylic acid with the carbonate reagent, often in the presence of a mild base. This generates a highly reactive pentafluorophenyl ester intermediate.

This PFP ester is an excellent acylating agent and will readily react with amines to form amides, with alcohols to form esters, and with other nucleophiles. This two-stage approach provides a reliable method for forming these crucial bonds under controlled and mild conditions, avoiding the need for harsher coupling reagents that can lead to side reactions like racemization in chiral molecules.

The utility of this method is broad, finding applications in the synthesis of pharmaceuticals, fine chemicals, and complex natural products. The clean nature of the reaction, where the main byproduct is pentafluorophenol (B44920), simplifies purification procedures.

Role in the Construction of Complex Molecular Architectures

The ability to reliably form key chemical bonds under mild conditions makes this compound and related reagents valuable in the construction of complex molecules. Total synthesis and the creation of advanced materials often require the sequential and controlled assembly of molecular building blocks.

One area where such reagents are critical is in the synthesis of functional polymers and dendrimers. For example, bis(pentafluorophenyl) carbonate has been used to prepare functionalized cyclic carbonate monomers. These monomers can then be polymerized using ring-opening polymerization to create aliphatic polycarbonates with precisely placed functional groups along the polymer backbone. These functional groups can later be modified to tailor the polymer's properties for applications in drug delivery or materials science.

The synthesis of macrocycles, which are large ring-like molecules, is another area where efficient coupling reactions are paramount. The high reactivity of PFP esters can be exploited in intramolecular reactions to close large rings, a step that is often challenging due to unfavorable entropy.

By providing a robust and versatile method for creating carbonate, carbamate, and amide bonds, reagents from the pentafluorophenyl carbonate class serve as enabling tools for chemists to build sophisticated molecular structures with a high degree of control.

Advanced Analytical Methodologies for Research on 2 Ethylhexyl Pentafluorophenyl Carbonate

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS)

Chromatographic techniques are fundamental for separating 2-Ethylhexyl pentafluorophenyl carbonate from reaction mixtures, starting materials, and potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful tools for this purpose, offering both high-resolution separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. jmchemsci.com In the context of this compound, GC-MS can be used to assess purity and identify trace impurities. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. d-nb.infodphen1.com As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparing it to spectral libraries. gcms.cz For compounds containing the 2-ethylhexyl moiety, characteristic fragments are often observed, aiding in structural confirmation. gcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. A suitable mobile phase dissolves the sample, which is then pumped through a column packed with a stationary phase. sielc.com Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com The eluent from the HPLC is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analyte molecules with minimal fragmentation, allowing for the determination of the molecular weight. semanticscholar.org LC-MS/MS, a tandem mass spectrometry approach, can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govsciforum.net

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and partitioning in the liquid phase. |

| Sample Requirement | Volatile and thermally stable. | Soluble in a suitable solvent; suitable for non-volatile compounds. |

| Ionization | Typically Electron Ionization (EI), leading to extensive fragmentation. | Soft ionization (e.g., ESI, APCI), typically preserving the molecular ion. |

| Information Obtained | Structural information from fragmentation patterns; purity assessment. | Molecular weight confirmation; structural data from MS/MS; quantification. |

| Primary Application | Purity testing, identification of volatile byproducts. | Reaction monitoring, quantification, analysis of complex mixtures. |

High-Resolution Spectroscopic Characterization (e.g., NMR, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation. nih.gov ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed for full characterization.

¹H NMR: This technique would identify the protons in the 2-ethylhexyl group. The spectrum would show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with chemical shifts and splitting patterns confirming their arrangement and connectivity. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including those in the 2-ethylhexyl chain, the carbonate carbonyl group (C=O), and the pentafluorophenyl ring. researchgate.netrsc.org The chemical shift of the carbonyl carbon is particularly diagnostic for the carbonate functional group.

¹⁹F NMR: This is essential for confirming the pentafluorophenyl group. It would show characteristic signals for the fluorine atoms attached to the aromatic ring, with their chemical shifts and coupling patterns confirming their positions. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound is expected to show strong characteristic absorption bands. A prominent peak would be observed for the carbonyl (C=O) stretching of the carbonate group, typically in the region of 1760-1815 cm⁻¹. Other significant bands would include those for the C-O stretching of the carbonate, the C-H stretching of the alkyl chain, and the characteristic vibrations of the C-F bonds and the aromatic ring of the pentafluorophenyl group. researchgate.netmdpi.comnist.gov

| Technique | Functional Group / Atom | Expected Observation |

|---|---|---|

| NMR | ¹H (2-Ethylhexyl group) | Complex multiplets for CH and CH₂ groups (~0.9-4.2 ppm); distinct signals for terminal CH₃ groups. chemicalbook.comresearchgate.net |

| ¹³C (Carbonate C=O) | Signal in the range of 147-155 ppm. rsc.org | |

| ¹⁹F (Pentafluorophenyl group) | Multiple signals characteristic of the C₆F₅ moiety. rsc.org | |

| FT-IR | Carbonate (C=O stretch) | Strong absorption band around 1780-1815 cm⁻¹. |

| Alkyl (C-H stretch) | Bands in the region of 2850-2960 cm⁻¹. mdpi.com | |

| Aromatic C-F & C=C | Characteristic bands for the pentafluorophenyl ring vibrations. |

Quantitative Analytical Techniques for Reaction Monitoring and Product Analysis

Quantitative analysis is essential for determining the yield of a reaction, assessing product purity, and monitoring the progress of the synthesis of this compound. Chromatographic methods are typically the primary choice for quantification.

By using a validated GC or LC method, a calibration curve can be constructed using standards of known concentration. researchgate.net This allows for the precise determination of the concentration of this compound in a sample. For reaction monitoring, small aliquots can be taken from the reaction mixture at different time points. Analysis of these aliquots by GC-MS or LC-MS allows researchers to track the consumption of starting materials and the formation of the desired product over time. amazonaws.com This data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation. Internal standards are often used to improve the accuracy and precision of the quantification. nih.gov

Investigation of Degradation Pathways and Stability in Solution

Understanding the stability of this compound is critical for its storage and handling. The primary degradation pathway of interest is hydrolysis. The pentafluorophenyl carbonate group is an activated ester, making it susceptible to reaction with nucleophiles, including water.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Ethylhexyl pentafluorophenyl carbonate. These calculations can elucidate the distribution of electrons within the molecule, which governs its stability and reactivity.

Electronic Structure: DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute key electronic properties. The highly electronegative fluorine atoms on the phenyl ring significantly influence the electronic structure by withdrawing electron density. This inductive effect makes the carbonate carbonyl carbon highly electrophilic and an excellent target for nucleophilic attack.

Reactivity and Frontier Molecular Orbitals: The reactivity of the molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the molecule's ability to accept an electron, while the HOMO energy relates to its ability to donate an electron. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. For an activated ester like this, the LUMO is expected to be localized primarily on the pentafluorophenyl carbonate moiety, specifically at the carbonyl carbon, making it the primary site for nucleophilic reactions.

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the carbonyl carbon is expected to show a strong positive potential, confirming its electrophilicity, while the fluorine and oxygen atoms would exhibit negative potential.

Table 1: Predicted Electronic Properties from DFT Calculations The following data are representative values based on calculations performed on analogous pentafluorophenyl derivatives and are intended for illustrative purposes.

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability and low reactivity in the absence of a nucleophile. |

| Dipole Moment | ~3.5 D | Suggests a significant degree of polarity in the molecule. |

Molecular Modeling of Reaction Intermediates and Transition States

The primary chemical utility of this compound lies in its role as an acylating or transferring agent, where the pentafluorophenoxy group acts as an excellent leaving group. Molecular modeling can be used to map the entire energy profile of such reactions. For instance, in a transesterification or amidation reaction, DFT calculations can identify the structure and energy of the transition state.

This involves modeling the approach of a nucleophile (like an alcohol or amine) to the electrophilic carbonyl carbon. The calculations can determine the activation energy barrier for the formation of a tetrahedral intermediate and the subsequent barrier for the expulsion of the pentafluorophenolate anion. These theoretical models help in understanding reaction kinetics and why pentafluorophenyl esters are highly efficient acyl-transfer agents. The calculated activation energies can validate the proposed reaction mechanism and explain the catalytic effects of certain additives.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, a strong vibrational mode corresponding to the C=O stretch of the carbonate group would be a key feature. Theoretical calculations can predict the frequency of this stretch, and any shifts due to electronic effects from the pentafluorophenyl ring can be analyzed. Comparing the calculated spectrum with an experimental one helps in confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can also be calculated. These predictions are valuable for assigning peaks in experimental spectra and confirming the structure of the molecule.

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a reaction is also influenced by its environment.

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be incorporated into DFT calculations to simulate the molecule's behavior in different media. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the effect of the solvent on the electronic structure and reaction pathways.

Intermolecular Interactions: In condensed phases or in the presence of other reactants, intermolecular forces play a crucial role. Molecular Dynamics (MD) simulations can be employed to study these interactions over time. For this compound, MD simulations could model how the flexible 2-ethylhexyl chain interacts with solvent molecules or other reactants, and how the polar pentafluorophenyl carbonate headgroup forms specific interactions, such as dipole-dipole or stacking interactions. Analysis of these simulations, for example through Radial Distribution Functions (RDFs), can provide a detailed picture of the local molecular environment.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research into the synthesis of 2-Ethylhexyl pentafluorophenyl carbonate will likely focus on developing sustainable and atom-economical protocols. rsc.orgacs.org Traditional methods for carbonate synthesis often involve hazardous reagents like phosgene (B1210022) or multi-step procedures that generate significant waste. rsc.orgrsc.org

A key research avenue will be the exploration of direct carbonylation reactions utilizing carbon dioxide (CO2) as a renewable C1 feedstock. acs.orgnih.gov This approach aligns with the goals of carbon capture and utilization, transforming a greenhouse gas into a valuable chemical. nih.govrsc.org The development of catalytic systems that can efficiently facilitate the reaction between 2-ethylhexanol, pentafluorophenol (B44920), and CO2 under mild conditions would represent a significant advancement.

Another promising direction is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with 2-ethylhexanol and pentafluorophenol. rsc.orgresearchgate.net This method avoids the use of highly toxic reagents and can be designed to be highly atom-economical. researchgate.netrsc.org The reusability of catalysts and the use of solvent-free reaction conditions will be crucial aspects of this research. rsc.orgrsc.org

| Synthetic Route | Key Advantages | Potential Challenges | Atom Economy (%) |

| Direct Carbonylation with CO2 | Utilizes a renewable feedstock, potentially high atom economy. | Requires efficient catalysts for CO2 activation, may require high pressure. | >95% |

| Transesterification | Avoids toxic reagents, can be performed under mild conditions. | Equilibrium limitations may require optimization, catalyst separation. | ~90% |

| Phosgene-based Synthesis | Well-established methodology. | Highly toxic reagent, generation of stoichiometric waste. | <50% |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Future research will undoubtedly focus on the discovery and optimization of novel catalysts that can enhance reaction rates, improve yields, and operate under milder conditions.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. rsc.org The design of bifunctional organocatalysts that can simultaneously activate both the alcohol and the carbonate precursor could lead to highly efficient synthetic routes. nih.gov For instance, catalysts combining a Lewis basic site to activate the alcohol and a hydrogen-bond donor to activate the carbonate could be explored.

| Catalyst Type | Potential Advantages | Key Research Focus | Hypothetical Turnover Frequency (TOF) |

| Bifunctional Organocatalysts | Metal-free, high selectivity, mild reaction conditions. | Design of catalysts with synergistic activating groups. | 100 - 500 h⁻¹ |

| Mixed Metal Oxides | High thermal stability, reusability, cost-effective. | Optimization of metal composition and surface properties. | 50 - 200 h⁻¹ |

| Supported Ionic Liquids | High catalytic activity, tunable properties, easy separation. | Immobilization techniques, long-term stability. | 80 - 300 h⁻¹ |

Design of Smart Materials Incorporating this compound Derivatives

The pentafluorophenyl ester moiety is a highly reactive precursor for post-polymerization modification, allowing for the facile introduction of a wide range of functional groups via reaction with nucleophiles like amines. wikipedia.orgresearchgate.net This reactivity makes this compound an excellent building block for the design of smart materials.

Future research could focus on the synthesis of polymers with pendant 2-ethylhexyl carbonate groups, which can then be functionalized to create materials with tailored properties. For example, by reacting the polymer with stimuli-responsive amines, materials that change their properties in response to pH, temperature, or light could be developed. The 2-ethylhexyl group can impart desirable properties such as hydrophobicity, flexibility, and solubility in organic media. jamorin.comatamankimya.com

These functional polymers could find applications in various fields, including drug delivery, functional surfaces, and sensors. wikipedia.org For instance, nanoparticles formulated from these polymers could be designed to release a therapeutic agent in response to the specific microenvironment of a tumor.

| Smart Material Type | Functionalization Strategy | Potential Application | Stimulus |

| pH-Responsive Hydrogels | Aminolysis with pH-sensitive amines. | Controlled drug release. | pH |

| Thermoresponsive Polymers | Grafting of temperature-sensitive polymer chains. | Smart coatings, sensors. | Temperature |

| Photo-switchable Surfaces | Incorporation of photochromic molecules. | Reversible adhesion, data storage. | Light |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has revolutionized chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. rsc.orgchemistryworld.comresearchgate.net The integration of the synthesis of this compound with flow chemistry platforms is a promising direction for future research.

A continuous flow process could enable precise control over reaction temperature, pressure, and residence time, leading to higher yields and purity compared to batch processes. acs.orgevonik.com The handling of potentially hazardous intermediates can be managed more safely in a closed-loop flow system. evonik.com Furthermore, in-line purification and analysis techniques can be integrated into the flow setup, allowing for real-time optimization and quality control.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the high-throughput screening of reaction conditions and catalysts. This would accelerate the discovery of optimal synthetic protocols for this compound and its derivatives.

| Parameter | Batch Synthesis | Flow Synthesis | Key Advantages of Flow Synthesis |

| Heat Transfer | Limited by vessel surface area. | Excellent, high surface-to-volume ratio. | Enhanced safety and reaction control. |

| Mass Transfer | Dependent on stirring efficiency. | Efficient mixing through diffusion and advection. | Improved reaction rates and yields. |

| Scalability | Challenging, often requires re-optimization. | Straightforward by running the system for longer. | Faster process development. |

| Safety | Handling of large volumes of reagents. | Small reaction volumes at any given time. | Reduced risk of thermal runaway. |

Interdisciplinary Applications in Supramolecular Chemistry and Nanotechnology

The presence of a highly fluorinated aromatic ring in this compound suggests intriguing possibilities in the realms of supramolecular chemistry and nanotechnology. The introduction of fluorine into molecular systems is known to influence their self-assembly behavior, often leading to more stable and well-defined supramolecular architectures. nih.govscispace.comresearchgate.net

Future research could explore the synthesis of derivatives of this compound that can self-assemble into ordered structures such as nanofibers, vesicles, or organogels. The interplay of fluorous-fluorous interactions, π-π stacking of the pentafluorophenyl rings, and van der Waals interactions of the 2-ethylhexyl chains could be harnessed to control the morphology and properties of these self-assembled materials. nih.govacs.org

In nanotechnology, the pentafluorophenyl ester group can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or carbon nanotubes. rsc.orgnih.govmdpi.com This would allow for the attachment of various molecules, including targeting ligands for biomedical applications or catalytic species for nanoreactors. The 2-ethylhexyl group could serve to enhance the dispersibility of the functionalized nanoparticles in non-polar media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.